9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione family, characterized by a fused triazolo-purine core with dione functionalities. Its structure includes a phenyl group at position 3, isopropyl at position 9, and methyl groups at positions 5 and 5. Such substitutions are critical for modulating biological activity, particularly in targeting adenosine receptors (A1, A2A, A2B, and A3), which regulate physiological processes like inflammation and cardiovascular function . The compound’s isopropyl and phenyl substituents likely influence receptor selectivity and binding affinity compared to analogs with bulkier or more polar groups.
Properties
IUPAC Name |
1,3-dimethyl-8-phenyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10(2)22-12-14(20(3)17(25)21(4)15(12)24)23-13(18-19-16(22)23)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOEFVLDGTUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: Starting with a suitable precursor such as 3-amino-1,2,4-triazole, the triazole ring is formed through cyclization reactions.
Purine Ring Construction: The triazole intermediate is then subjected to further cyclization with appropriate reagents to form the purine ring system.
Substitution Reactions: The final steps involve introducing the isopropyl, methyl, and phenyl groups through substitution reactions using reagents like alkyl halides or Grignard reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or purine rings, potentially altering the electronic properties and biological activity of the compound.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, Grignard reagents, and other organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis and metabolism.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key analogs differ in substituents at positions 3, 5, 7, and 9, impacting molecular weight, lipophilicity, and receptor interactions.
Key Observations :
- Benzyl vs. Isopropyl : The 9-benzyl substituent in C21H18N6O3 introduces greater aromaticity and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Methoxy Groups: The 4-methoxyphenyl substituent (e.g., in C21H18N6O3) could enhance electron-donating effects, altering adenosine receptor subtype selectivity (e.g., A2A vs. A3) .
Biological Activity
The compound 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the purine analogs, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a triazole ring fused with a purine-like core. Its molecular formula is with a molecular weight of 284.29 g/mol. The presence of isopropyl and phenyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 921877-02-3 |
| Melting Point | Not available |
Anticancer Properties
Research indicates that derivatives of purine and triazole compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by interfering with key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been suggested that these compounds can modulate the activity of kinases such as p38 MAPK and NF-κB, which are critical in cancer cell survival and proliferation .
-
Case Studies :
- A study reported that triazole-tagged purine derivatives displayed selective inhibitory effects on non-small cell lung cancer (NSCLC) cells, highlighting their potential as targeted therapies .
- Another investigation into purine analogs demonstrated their effectiveness against pancreatic adenocarcinoma cells, suggesting that structural modifications could enhance selectivity and potency .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that triazole derivatives possess antimicrobial activity. This is particularly relevant in the context of drug-resistant infections.
- Mechanism of Action : The antimicrobial effects may arise from the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Studies :
Other Biological Activities
The compound's biological profile may extend beyond anticancer and antimicrobial activities. Some studies have explored its potential in:
- Anti-inflammatory Effects : Triazole derivatives have been assessed for their ability to modulate inflammatory pathways.
- Neuroprotective Properties : There is emerging evidence suggesting that certain purine analogs could offer neuroprotective benefits in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8-dione?
- Methodological Answer : A typical synthesis involves multi-component reactions using substituted aromatic aldehydes, 3-amino-1H-1,2,4-triazole, and barbituric acid derivatives in a solvent system (e.g., water-ethanol) under reflux conditions. Ionic liquids like [Bmim]Cl may act as catalysts to enhance reaction efficiency. Post-synthesis purification often involves recrystallization with ethanol or column chromatography .
Q. Which spectroscopic techniques are employed for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680–1707 cm⁻¹ and NH stretches at ~3250 cm⁻¹) .
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 6.5–7.8 ppm) and NH signals (δ 11.0–11.2 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 317 for analogous compounds) and fragmentation patterns .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Recrystallization using ethanol or ice-cold water is standard for initial purification. For higher purity, column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended .
Q. What are the potential biological activities of this compound?
- Methodological Answer : Structural analogs demonstrate antimicrobial, anticancer, and anti-inflammatory activities. Initial screening should include in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition studies for kinase targets) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity?
- Methodological Answer :
- Temperature : Controlled heating (e.g., 80–100°C) during reflux prevents side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Ionic liquids ([Bmim]Cl) or acid/base catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., time, temperature, catalyst loading) .
Q. How to address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for H NMR shifts).
- Isotopic Labeling : Use N or C-labeled precursors to resolve ambiguous NH or carbonyl signals .
- Repeat Under Controlled Conditions : Eliminate solvent or temperature artifacts by re-acquiring spectra in deuterated solvents at standardized temperatures .
Q. How to design experiments to elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated derivatives or affinity chromatography to isolate binding proteins.
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations.
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., kinases) to identify key binding residues .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry : Minimizes batch variability and improves heat/mass transfer for high-volume production .
- Automated Platforms : Robotic systems enable precise control of reaction parameters (e.g., reagent addition rates) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How to resolve conflicting biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times.
- SAR Studies : Systematically modify substituents (e.g., isopropyl vs. ethyl groups) to isolate structural determinants of activity .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Tables for Key Synthesis Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
